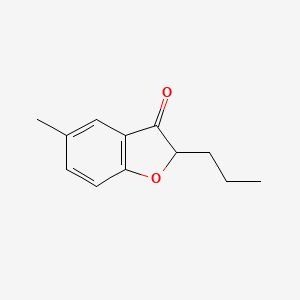
N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a non-receptor tyrosine kinase that plays a critical role in the signaling of cytokine receptors. CP-690,550 was originally developed as an immunosuppressive agent for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, its potential applications have expanded to other areas of research due to its unique mechanism of action.
Mécanisme D'action
N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide inhibits JAK3 by binding to its catalytic domain, preventing its activation and subsequent downstream signaling. This leads to the inhibition of the production of various cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This results in the suppression of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-17 (IL-17). In addition, it has also been shown to reduce the number of T cells and B cells in the peripheral blood, as well as the levels of autoantibodies in patients with autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is its specificity for JAK3, which makes it an attractive target for the treatment of autoimmune diseases. However, its use is limited by its potential side effects, including an increased risk of infections and malignancies. In addition, its long-term safety and efficacy have not been fully established.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide. One area of research is the development of more specific JAK3 inhibitors with fewer side effects. Another area of research is the investigation of its potential use in the treatment of other diseases, such as cancer and infectious diseases. Finally, the long-term safety and efficacy of N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide need to be further evaluated in clinical trials.
Méthodes De Synthèse
N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-cyanophenylamine with 2-bromo-3-fluoropyridine, followed by the reaction of the resulting intermediate with piperidine-1-carboxylic acid. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, it has also been investigated for its potential use in the treatment of certain types of cancer, such as lymphoma and leukemia.
Propriétés
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-6-piperidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-13-5-4-12(11-19)15(10-13)20-17(24)14-6-7-16(22-21-14)23-8-2-1-3-9-23/h4-7,10H,1-3,8-9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLIKUWYNSCHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2947100.png)
![9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
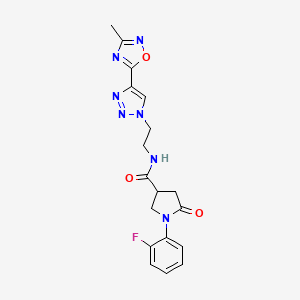
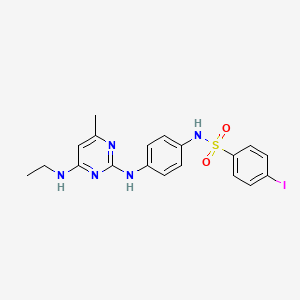
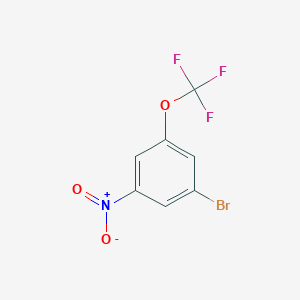
![(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2947109.png)
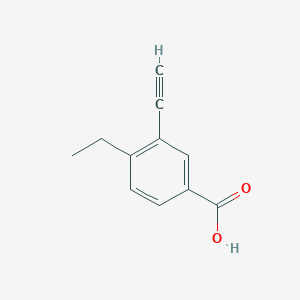

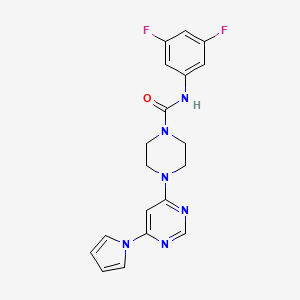
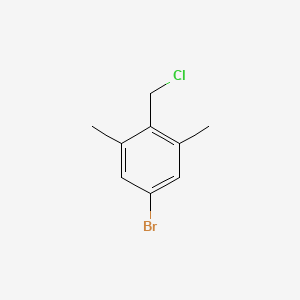
![1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2947117.png)
![(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2947119.png)
